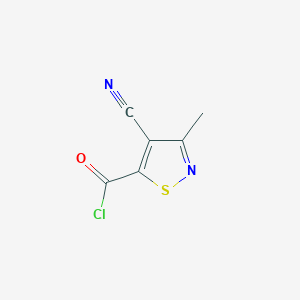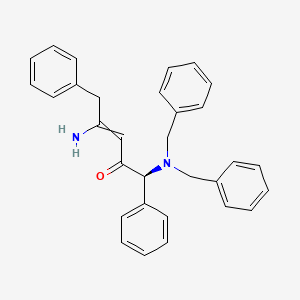
(1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pent-3-en-2-one backbone with amino and dibenzylamino substituents, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where enantiomerically enriched α-heterosubstituted aldehydes are used as starting materials. The reaction conditions often include the use of auxiliary controlled or catalytic aldol reactions to achieve high diastereoselectivity and chemical yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3S,4S)-1,4-Diphenyl-1,4-bis(dibenzylamino)butane-2,3-diol
- (6S)-6-[(1S)-(dibenzylamino)-3-methylbutyl]-4-methoxy-5,6-dihydropyran-2-one
Uniqueness
Compared to similar compounds, (1S)-4-Amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one stands out due to its unique structural features and potential applications. Its specific arrangement of amino and dibenzylamino groups, along with the pent-3-en-2-one backbone, provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
192439-55-7 |
|---|---|
Molecular Formula |
C31H30N2O |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(1S)-4-amino-1-(dibenzylamino)-1,5-diphenylpent-3-en-2-one |
InChI |
InChI=1S/C31H30N2O/c32-29(21-25-13-5-1-6-14-25)22-30(34)31(28-19-11-4-12-20-28)33(23-26-15-7-2-8-16-26)24-27-17-9-3-10-18-27/h1-20,22,31H,21,23-24,32H2/t31-/m0/s1 |
InChI Key |
BSCDUVLQRXLMFB-HKBQPEDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=CC(=O)[C@H](C2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC(=O)C(C2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)

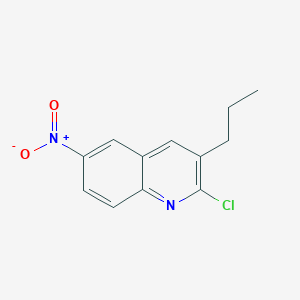
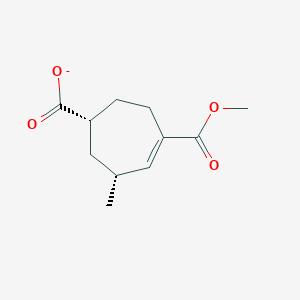
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B12575724.png)
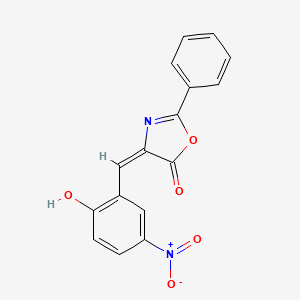
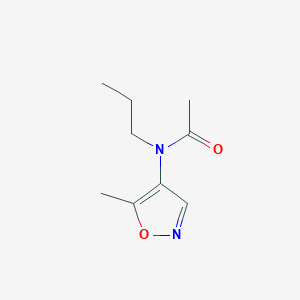

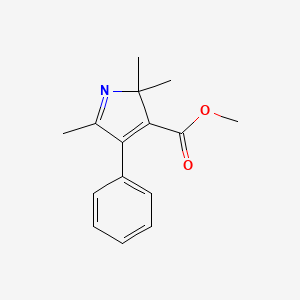
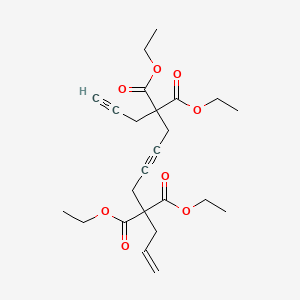
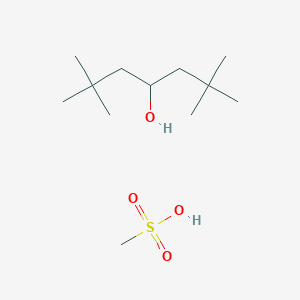
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
